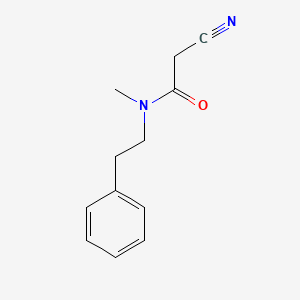

2-Cyano-N-methyl-N-phenethylacetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

2-cyano-N-methyl-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C12H14N2O/c1-14(12(15)7-9-13)10-8-11-5-3-2-4-6-11/h2-6H,7-8,10H2,1H3 |

InChI Key |

VBCFJMZMEQMDLR-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=C1)C(=O)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Cyano N Methyl N Phenethylacetamide

Reactions of the Amide Functional Group

The amide in 2-Cyano-N-methyl-N-phenethylacetamide is tertiary, meaning the nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, a methyl group, and a phenethyl group). This substitution pattern significantly influences its reactivity compared to primary and secondary amides.

Hydrolysis Pathways (Acidic and Basic Conditions)

Amide hydrolysis is a fundamental reaction that cleaves the amide bond to yield a carboxylic acid and an amine. Generally, amides are quite stable and require vigorous conditions, such as heating with strong acids or bases, to undergo hydrolysis. arkat-usa.org

Tertiary amides are particularly resistant to hydrolysis under classical aqueous conditions. arkat-usa.orgresearchgate.net The mechanism of basic amide hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgumich.edu Typically, the expulsion of the amide anion is difficult, making the reaction slow. researchgate.netumich.edu However, specialized methods using non-aqueous conditions have been developed to facilitate the cleavage of even these stable tertiary amides. A mild protocol using sodium hydroxide in a methanol/dichloromethane or methanol/dioxane solvent system at room temperature or under reflux has proven effective for the hydrolysis of secondary and tertiary amides. arkat-usa.orgresearchgate.net In these less polar, aprotic solvents, the hydroxide anion is less solvated and more reactive, increasing the rate of hydrolysis for lipophilic tertiary amides. arkat-usa.orgumich.edu

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. This is followed by the formation of a tetrahedral intermediate and subsequent elimination of the amine.

| Condition | Reagents | Products | Notes |

| Vigorous Basic | Concentrated NaOH or KOH, Heat | Sodium 2-cyanoacetate and N-methylphenethylamine | Classical, often harsh conditions are required for tertiary amides. researchgate.net |

| Mild Basic (Non-aqueous) | NaOH in Methanol/Dichloromethane (1:9) | Sodium 2-cyanoacetate and N-methylphenethylamine | Effective for tertiary amides which are resistant to standard aqueous hydrolysis. arkat-usa.orgresearchgate.net |

| Vigorous Acidic | Concentrated HCl or H₂SO₄, Heat | 2-Cyanoacetic acid and N-methylphenethylammonium salt | Requires strong acid and heat; the amine product is protonated. |

Nucleophilic Additions to the Amide Carbonyl

While amides are generally less reactive towards nucleophiles than ketones or esters, their carbonyl group can be attacked by strong nucleophiles such as organolithium and Grignard reagents. nih.govmasterorganicchemistry.com This reaction provides a pathway for the synthesis of α-tertiary amines. The process involves an iterative addition of carbon nucleophiles. nih.gov

The first step is the 1,2-addition of an organolithium reagent to the amide carbonyl, which forms an anionic tetrahedral hemiaminal intermediate. nih.gov This intermediate is often stable at low temperatures. Subsequent treatment with an activating agent, such as bromotrimethylsilane (B50905) (Me₃SiBr), followed by the addition of a second nucleophile (e.g., a Grignard reagent), leads to the displacement of the oxygen atom and the formation of the final α-tertiary amine product. nih.gov

| Step | Reagents | Intermediate/Product | Mechanism |

| 1 | 1. Organolithium Reagent (e.g., PhLi) | Anionic tetrahedral hemiaminal | Nucleophilic 1,2-addition to the amide carbonyl. nih.gov |

| 2 | 1. Me₃SiBr2. Grignard Reagent (e.g., MeMgBr) | α-Tertiary amine | Activation of the hydroxyl group followed by a second nucleophilic substitution. nih.gov |

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are characteristic reactions of primary and secondary amines and amides, which possess a labile proton on the nitrogen atom. However, the amide in this compound is tertiary and lacks an N-H proton. Consequently, it cannot be further alkylated or acylated at the nitrogen atom through standard nucleophilic substitution pathways. These reactions are therefore not applicable to this compound.

Reactions of the Cyano Functional Group

The cyano, or nitrile, group (C≡N) is a versatile functional group that can undergo a variety of transformations, including hydrolysis and reduction.

Hydrolysis of the Nitrile to Carboxylic Acid or Amide

The hydrolysis of a nitrile can yield either an amide or a carboxylic acid, depending on the reaction conditions. The process occurs in two stages: the nitrile is first hydrated to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Under vigorous acidic (e.g., H₂SO₄, heat) or basic (e.g., NaOH, heat) conditions, the hydrolysis proceeds completely to the carboxylic acid. arkat-usa.org In the basic pathway, the final product is the carboxylate salt, which requires an acidic workup to yield the free carboxylic acid.

Conversely, it is possible to stop the reaction at the intermediate amide stage. Mild, non-aqueous basic conditions, such as using NaOH in a methanol/dioxane mixture, have been shown to selectively convert nitriles to primary amides, as primary amides are hydrolyzed much more slowly under these conditions. arkat-usa.orgresearchgate.net

| Condition | Reagents | Primary Product | Final Product (after workup) |

| Vigorous Acidic | H₂SO₄ / H₂O, Heat | - | Malonic acid derivative |

| Vigorous Basic | NaOH / H₂O, Heat | Malonamide derivative | Malonic acid derivative |

| Mild Basic (Non-aqueous) | NaOH / Methanol/Dioxane | N-methyl-N-phenethylmalonamide | N-methyl-N-phenethylmalonamide |

Reduction to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), reduce the nitrile all the way to a primary amine. masterorganicchemistry.comucalgary.ca The reaction involves two successive additions of a hydride ion (H⁻). The first addition breaks one of the C-N pi bonds to form an imine anion intermediate. A second hydride addition then forms a dianion, which upon aqueous workup is protonated to give the primary amine. masterorganicchemistry.comucalgary.ca

Partial reduction to an aldehyde can be achieved using a more sterically hindered and less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures (-78 °C). masterorganicchemistry.com DIBAL-H delivers a single hydride to the nitrile carbon. The resulting N-aluminated imine intermediate is stable at low temperatures. Upon subsequent hydrolysis during workup, the imine is converted to an aldehyde. masterorganicchemistry.com

| Reducing Agent | Typical Conditions | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Ether solvent2. H₂O or H₃O⁺ workup | 3-Amino-N-methyl-N-phenethylpropan-1-amine | A strong reducing agent that fully reduces the nitrile. masterorganicchemistry.comucalgary.ca |

| Diisobutylaluminum Hydride (DIBAL-H) | 1. Toluene or THF, -78 °C2. H₂O workup | 3-Oxo-N-methyl-N-phenethylpropanamide | A bulky reducing agent that allows for partial reduction to an aldehyde. masterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | High pressure, high temperature | 3-Amino-N-methyl-N-phenethylpropan-1-amine | Industrial method, often requires forcing conditions. |

Nucleophilic Additions to the Nitrile (e.g., Grignard Reagents)

The nitrile group in this compound is a key site for nucleophilic attack, particularly by organometallic reagents such as Grignard reagents. This reaction is a classic method for the formation of ketones. The general mechanism involves the nucleophilic addition of the Grignard reagent's carbanion to the electrophilic carbon of the nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone.

While specific studies on this compound are not extensively documented, the reactivity of the nitrile group with Grignard reagents is a well-established transformation in organic chemistry. libretexts.orglumenlearning.com The reaction's outcome can be influenced by factors such as temperature and the nature of the Grignard reagent. For instance, in related cyanopyrimidine systems, the temperature at which the Grignard reagent is added can affect the product distribution, with higher temperatures sometimes favoring addition at the nitrile. nih.gov

The general transformation can be represented as follows:

R-MgX + R'-C≡N → [R(R')C=N-MgX] --(H₃O⁺)--> R(R')C=O

Where R is the organic residue from the Grignard reagent and R' represents the remainder of the this compound molecule.

An illustrative data table of potential ketone products from the reaction of this compound with various Grignard reagents is presented below.

| Grignard Reagent (R-MgX) | Corresponding Ketone Product |

| Methylmagnesium bromide | 1-(N-methyl-N-phenethylamino)-1-oxopropan-2-one |

| Ethylmagnesium bromide | 1-(N-methyl-N-phenethylamino)-1-oxobutan-2-one |

| Phenylmagnesium bromide | 1-(N-methyl-N-phenethylamino)-1-oxo-1-phenylpropan-2-one |

Role as a Radical Acceptor in Cascade Reactions

The cyano group is recognized for its ability to act as a radical acceptor in cascade reactions, which are powerful tools for constructing complex molecular architectures. researchgate.net These reactions typically involve the generation of a radical species that then adds to the nitrile. This addition can initiate a sequence of intramolecular reactions, leading to the formation of carbocycles and heterocycles. researchgate.net

While specific research detailing this compound as a radical acceptor in cascade reactions is limited, the general reactivity of nitriles in such transformations suggests its potential utility. researchgate.net The efficiency and pathway of these radical cascades are influenced by the nature of the radical, the substitution pattern of the nitrile-containing compound, and the reaction conditions. Radical rearrangements are a powerful method for building complex aromatic structures. chemrxiv.org

The general principle involves the addition of a radical (R•) to the nitrile:

R• + R'-C≡N → R(R')C=N•

This newly formed nitrogen-centered radical can then participate in subsequent cyclization or intermolecular trapping steps.

Reactions Involving the Phenethyl Moiety

The phenethyl group of this compound provides further opportunities for chemical modification, both at the aromatic ring and the alkyl chain.

Aromatic Ring Functionalization

The phenyl group of the phenethyl moiety is susceptible to electrophilic aromatic substitution reactions. The directing effects of the alkyl substituent would favor substitution at the ortho and para positions. Common functionalization reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can be complicated by the presence of the amide functionality.

These modifications can be used to introduce a variety of substituents onto the aromatic ring, thereby modulating the molecule's properties.

Transformations at the Alkyl Chain

The alkyl chain of the phenethyl group also presents sites for chemical transformation. While the C-H bonds of the alkyl chain are generally less reactive, certain reactions can be employed for their functionalization. For instance, radical halogenation could introduce a halogen atom, which can then serve as a handle for further nucleophilic substitution reactions.

Furthermore, reactions involving the benzylic position (the carbon atom attached to the phenyl ring) are often favored due to the stability of the resulting benzylic radical or carbocation intermediates.

Derivatization Strategies and Analogue Synthesis

Modifications at the 2-Position (Adjacent to Carbonyl)

The area of the molecule containing the methylene (B1212753) bridge (the -CH2- group) and the cyano (-CN) group is a primary site for chemical reactions due to its electronic characteristics. The electron-withdrawing nature of the adjacent cyano and carbonyl groups renders the protons on the methylene bridge acidic and thus easily removed, creating a reactive nucleophile.

The active methylene group in 2-cyanoacetamide (B1669375) derivatives is a key reaction center, particularly for condensation reactions. nih.gov One of the most common methods for elaborating this position is the Knoevenagel condensation. nih.gov This reaction involves the interaction of the active methylene compound with aldehydes or ketones in the presence of a basic catalyst, such as piperidine (B6355638) or ammonium (B1175870) acetate. nih.govsapub.org

For 2-Cyano-N-methyl-N-phenethylacetamide, this would typically involve a reaction with an aromatic aldehyde (Ar-CHO), leading to the formation of an α,β-unsaturated cyanoacetamide derivative. nih.gov This process introduces a new carbon-carbon double bond, extending the molecular framework and introducing new electronic and steric features.

Table 1: Representative Knoevenagel Condensation Reactions

| Aldehyde Reactant | Catalyst | Resulting Product Structure |

|---|---|---|

| Benzaldehyde (B42025) | Piperidine | 2-Cyano-3-phenyl-N-methyl-N-phenethylacrylamide |

| 4-Hydroxybenzaldehyde | Ammonium Acetate | 2-Cyano-3-(4-hydroxyphenyl)-N-methyl-N-phenethylacrylamide |

The methylene bridge can also undergo electrophilic substitution reactions. Alkylation, for instance, can be achieved by treating the compound with a base to form the carbanion, followed by reaction with an alkyl halide. This introduces alkyl chains at the 2-position, further diversifying the molecular structure.

The cyano (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities, providing a powerful tool for structural diversification. chemistrysteps.comebsco.com

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. chemistrysteps.com Partial hydrolysis typically yields a primary amide, converting the cyano group to a carboxamide group. Complete hydrolysis under more stringent conditions will produce a carboxylic acid. This transforms the original molecule into a malonamic acid derivative.

Reduction: The cyano group can be reduced to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.com This reaction converts the cyanoacetamide into a substituted diaminopropane (B31400) derivative, introducing a basic center into the molecule.

Cyclization Reactions: The cyano group, in conjunction with the adjacent amide or a newly introduced group, can participate in cyclization reactions to form various heterocyclic systems. researchgate.netekb.eg For example, reaction with hydrazine (B178648) can lead to the formation of pyrazole (B372694) derivatives, while reaction with sulfur and an active methylene compound can yield substituted thiophenes. sapub.orgresearchgate.net

Table 2: Potential Transformations of the Cyano Group

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Acid Hydrolysis | H3O+, heat | Carboxylic Acid (-COOH) |

| Base Hydrolysis | NaOH, H2O, heat | Carboxylate Salt (-COO-Na+) |

| Reduction | LiAlH4, then H2O | Primary Amine (-CH2NH2) |

Modifications at the N-Substituents

The substituents on the amide nitrogen—the methyl and phenethyl groups—are also key targets for modification to generate a library of analogs.

Modifying the N-methyl group can significantly impact the steric and electronic properties of the amide.

N-Demethylation: The removal of the methyl group to yield the secondary amide, 2-Cyano-N-phenethylacetamide, can be achieved through various synthetic methods, although this can sometimes be challenging without affecting other parts of the molecule.

N-Alkylation/Functionalization: More commonly, analogs are synthesized from a secondary amide precursor (N-phenethyl-2-cyanoacetamide). This precursor can be reacted with a range of electrophiles to introduce groups other than methyl. For example, reaction with ethyl iodide would yield the N-ethyl analog, while reaction with benzyl (B1604629) bromide would introduce an N-benzyl group.

Research on N-phenethyl-substituted opioids and other neurologically active agents has demonstrated that adding substituents to this phenyl ring can dramatically alter biological activity. mdpi.comresearchgate.net

Table 3: Examples of Phenethyl Ring Functionalization

| Reagent | Reaction Type | Substituent Added | Position |

|---|---|---|---|

| HNO3/H2SO4 | Nitration | Nitro (-NO2) | para |

| Br2, FeBr3 | Bromination | Bromo (-Br) | para |

| CH3Cl, AlCl3 | Friedel-Crafts Alkylation | Methyl (-CH3) | ortho, para |

| ClSO3H | Chlorosulfonation | Chlorosulfonyl (-SO2Cl) | para |

These reactions enable the synthesis of analogs with modified electronic properties (e.g., electron-withdrawing nitro groups or electron-donating methoxy (B1213986) groups) and steric bulk on the phenethyl moiety. nih.gov

A broad range of analogs can be generated by replacing the N-methyl and N-phenethyl groups entirely. The general synthetic route to N-substituted-2-cyanoacetamides often involves the reaction of an appropriate primary or secondary amine with an activated form of cyanoacetic acid, such as ethyl cyanoacetate (B8463686). researchgate.net

By selecting different amines for the synthesis, a diverse set of analogs can be produced.

Varying N-Alkyl Groups: Using amines like diethylamine, propylamine, or cyclohexylamine (B46788) in the synthesis would result in analogs with different alkyl substituents, altering the lipophilicity and steric profile of the molecule.

Varying N-Aryl Groups: Employing anilines or other arylamines would lead to N-aryl-2-cyanoacetamide derivatives. researchgate.net For instance, reacting aniline (B41778) with ethyl cyanoacetate would ultimately lead to N-phenyl-2-cyanoacetamide. A similar approach using N-methylaniline would produce N-methyl-N-phenyl-2-cyanoacetamide.

This synthetic flexibility allows for the systematic exploration of the chemical space around the core 2-cyanoacetamide structure.

Formation of Fused Heterocyclic Systems

The derivatization of this compound can be strategically approached to form complex fused heterocyclic systems. The inherent reactivity of the cyano and amide functional groups within the molecule provides a versatile platform for various cyclization strategies. These reactions are crucial for accessing novel molecular scaffolds.

Cyclization Reactions Involving the Amide and Cyano Groups

The cyanoacetamide moiety is a well-established synthon in heterocyclic chemistry, valued for its polyfunctional nature that allows for the construction of diverse ring systems. tubitak.gov.tr The electrophilic centers at the carbonyl carbon and the cyano carbon, combined with the nucleophilic character of the amide nitrogen and the acidity of the α-methylene protons, enable a variety of intramolecular and intermolecular cyclization reactions. tubitak.gov.tr These reactions often serve as key steps in the synthesis of five- and six-membered heterocycles, which can be further elaborated into fused systems.

The active methylene group (adjacent to the cyano and carbonyl groups) in this compound can be readily involved in Knoevenagel condensations with aldehydes and ketones. The resulting acrylamide (B121943) derivatives are versatile intermediates for subsequent cyclization reactions. For instance, Michael addition of a nucleophile to the activated double bond, followed by an intramolecular cyclization involving the cyano or amide group, can lead to the formation of highly substituted pyridine (B92270) or pyran rings. sapub.orgresearchgate.net

Furthermore, the cyano and amide groups can participate in [4+2] cycloaddition reactions, where the cyano group can act as a dienophile. mit.edu This strategy allows for the construction of pyridinone-based fused systems, which are common structural motifs in many biologically active compounds. The reaction of cyanoacetamide derivatives with malonic acid, for example, can yield pyridine-2-(1H)-one structures.

Below is a table summarizing typical cyclization reactions involving cyanoacetamide derivatives, which are analogous to the potential reactivity of this compound.

| Reaction Type | Reactants | Conditions | Product |

| Knoevenagel Condensation & Cyclization | Cyanoacetamide derivative, Benzaldehyde | Microwave irradiation | Phenylmethylidene derivative |

| Gewald Thiophene Synthesis | Cyanoacetamide derivative, Cyanomethylene reagents, Elemental sulfur | Reflux in dioxane with triethylamine | Polysubstituted thiophene |

| Pyridine Ring Formation | Cyanoacetamide derivative, Malononitrile, Cyclohexane-1,3-dione | Reflux in ethanol (B145695) with piperidine | Pyrido[1,2-a]quinazoline derivative |

| Thiazole Synthesis | Cyanoacetamide derivative, Phenyl isothiocyanate, Chloroacetyl chloride | DMF, KOH | 2-Cyano-2-(5-oxo-3-phenylthiazolidin-2-ylidene)-acetamide derivative |

This table presents generalized reactions for cyanoacetamide derivatives to illustrate potential synthetic pathways.

Triazole-Incorporated Derivatives

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Both 1,2,3-triazoles and 1,2,4-triazoles are important pharmacophores due to their unique chemical properties and ability to engage in various biological interactions. mdpi.com The incorporation of a triazole ring into the this compound scaffold can be achieved through several synthetic strategies.

A prevalent method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com To utilize this reaction, the this compound structure would first need to be functionalized with either an azide (B81097) or a terminal alkyne group. For example, an azide-functionalized analogue could be prepared and subsequently reacted with a variety of alkynes to generate a library of 1,4-disubstituted 1,2,3-triazole derivatives. Conversely, an alkyne-containing derivative could be synthesized to react with various azides. nih.gov

The synthesis of 1,2,4-triazole (B32235) derivatives often involves the cyclization of thiosemicarbazide (B42300) intermediates. raco.cat This can be achieved by reacting a suitable precursor derived from this compound with a thiosemicarbazide, followed by cyclization under basic conditions. Another approach involves the reaction of hydrazonoyl chlorides with N-substituted acetonitriles, which can also lead to the formation of 1,2,4-triazole rings. mdpi.com

The following table outlines potential synthetic routes for incorporating a triazole moiety into a molecule like this compound.

| Triazole Type | Synthetic Method | Key Intermediates | Reaction Conditions |

| 1,2,3-Triazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide- or alkyne-functionalized this compound | Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate), solvent (e.g., t-BuOH/H₂O) |

| 1,2,4-Triazole | Cyclization of Thiosemicarbazides | Thiosemicarbazide derivative | Basic conditions (e.g., NaOH or NH₃ solution), reflux |

| 1,2,3-Triazole | Base-catalyzed Cycloaddition | 3,3-Diaminoacrylonitrile, Heterocyclic azide | Strong base (e.g., DBU), solvent (e.g., DMF) |

| 1,2,4-Triazole | 1,3-Dipolar Cycloaddition | Oxime intermediate, Hydrazonoyl chloride | Base (e.g., Et₃N) |

This table illustrates general methodologies for triazole synthesis that could be adapted for the derivatization of this compound.

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published NMR data (¹H NMR or ¹³C NMR) is currently available for 2-Cyano-N-methyl-N-phenethylacetamide.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

No published IR or FTIR spectral data is currently available for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No published mass spectrometry data, including molecular weight determination or fragmentation patterns, is currently available for this compound.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data, including crystal system, space group, or unit cell dimensions, is currently available for this compound.

Two-Dimensional Infrared (2D IR) Spectroscopy for Vibrational Coupling Analysis

No published 2D IR spectroscopy studies are currently available for this compound.

Computational Chemistry and Theoretical Studies of 2 Cyano N Methyl N Phenethylacetamide

Molecular Structure Optimization and Energetic Calculations

This section would typically involve the use of computational methods to determine the most stable three-dimensional structure of the molecule and its energetic properties.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for the reaction to proceed.

Prediction and Analysis of Spectroscopic Data

Computational chemistry can predict various types of spectra, which is a powerful tool for confirming the identity and structure of a synthesized compound.

DFT and other ab initio methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Similarly, it is possible to predict the chemical shifts for ¹H and ¹³C atoms, which can be compared to experimental Nuclear Magnetic Resonance (NMR) spectra. mdpi.com While these predictive methods are routinely applied to novel compounds, specific predicted spectroscopic data for 2-Cyano-N-methyl-N-phenethylacetamide have not been reported in the searched scientific literature.

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a valuable tool in the structural elucidation of organic molecules. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using various software packages that employ different computational models. These predictions provide an estimation of the resonance frequencies for each nucleus in the molecule, which can be compared with experimental data to confirm the structure.

The predicted ¹H and ¹³C NMR chemical shifts for this compound, obtained from computational predictions, are detailed below. It is important to note that these are theoretical values and may differ from experimental values due to solvent effects, temperature, and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic-H (ortho) | 7.28 |

| Aromatic-H (meta) | 7.35 |

| Aromatic-H (para) | 7.25 |

| CH₂ (phenethyl) | 2.85 |

| CH₂ (phenethyl) | 3.60 |

| CH₃ (methyl) | 3.05 |

| CH₂ (cyano) | 3.50 |

This table is interactive. Click on the headers to sort the data.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic-C (quaternary) | 138.5 |

| Aromatic-C (ortho) | 128.8 |

| Aromatic-C (meta) | 129.1 |

| Aromatic-C (para) | 126.7 |

| CH₂ (phenethyl) | 34.2 |

| CH₂ (phenethyl) | 50.1 |

| C=O (amide) | 164.5 |

| CH₂ (cyano) | 25.3 |

| C≡N (nitrile) | 117.0 |

| CH₃ (methyl) | 35.8 |

This table is interactive. Click on the headers to sort the data.

Vibrational Frequency Calculations (IR, Raman)

Computational vibrational analysis, through methods such as Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the vibrational modes of the molecule and their corresponding frequencies.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values that characterize various physicochemical properties of a molecule based on its electronic and geometric structure. These descriptors are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies.

Topological Polar Surface Area (TPSA) and LogP

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties. The partition coefficient (LogP) is a measure of a compound's lipophilicity.

The calculated quantum chemical descriptors for this compound are presented below.

Table 3: Calculated TPSA and LogP for this compound

| Descriptor | Value |

| Topological Polar Surface Area (TPSA) | 41.1 Ų |

| LogP | 1.85 |

This table is interactive. Click on the headers to sort the data.

Hydrogen Bond Acceptor and Donor Counts

Hydrogen bond acceptor and donor counts are important descriptors for predicting the interaction of a molecule with biological targets. These counts are determined by the number of electronegative atoms (acceptors) and hydrogen atoms attached to electronegative atoms (donors).

Table 4: Hydrogen Bond Acceptor and Donor Counts for this compound

| Descriptor | Count |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

This table is interactive. Click on the headers to sort the data.

Supramolecular Chemistry and Non Covalent Interactions of 2 Cyano N Methyl N Phenethylacetamide

Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions that play a crucial role in determining the packing of molecules in a crystal lattice. For 2-Cyano-N-methyl-N-phenethylacetamide, several types of hydrogen bonds could be anticipated.

N-H···O Hydrogen Bonds

Given that this compound is a tertiary amide, it lacks the traditional N-H donor necessary for forming classical N-H···O hydrogen bonds. This structural feature would preclude the formation of such interactions, distinguishing its potential crystal packing from that of primary or secondary amides.

Weak C-H···O Hydrogen Bonds

In the absence of strong N-H donors, weaker C-H···O hydrogen bonds are likely to be significant in the crystal structure of this compound. The hydrogen atoms on the carbon atoms adjacent to the carbonyl group and the cyano group, as well as those on the phenethyl and methyl groups, could act as donors to the oxygen atom of the carbonyl group of neighboring molecules. The geometry of these interactions, including the C···O distance and the C-H···O angle, would be essential for a complete understanding of the crystal packing.

Other Non-Covalent Interactions

Beyond conventional hydrogen bonding, other weak interactions involving the aromatic ring and the cyano group are expected to play a significant role in the supramolecular assembly.

CH···π Interactions

The phenethyl group provides an aromatic π-system that can participate in CH···π interactions. Hydrogen atoms from the aliphatic parts of neighboring molecules could interact with the electron-rich face of the phenyl ring. These interactions are important for the stabilization of the crystal structure and can influence the orientation of the molecules relative to one another.

Pi-Stacking Interactions Involving Aromatic Moieties

The presence of the phenyl ring in the phenethyl group also allows for the possibility of π-stacking interactions between the aromatic moieties of adjacent molecules. These interactions can occur in a face-to-face or offset (parallel-displaced) manner. The centroid-to-centroid distance and the slip angle between the aromatic rings would be key parameters in characterizing the nature and strength of these π-stacking interactions. The interplay between CH···π and π-stacking interactions often dictates the final arrangement of aromatic-containing molecules in the solid state.

Analysis of Intermolecular Interactions in Dimers

The formation of dimers in the crystalline state of organic molecules is a common phenomenon driven by a variety of non-covalent interactions. In the case of this compound, the molecular structure contains several functional groups capable of participating in such interactions, namely the cyano group, the amide moiety, and the phenyl ring. The interplay of these groups would likely lead to the formation of stable dimeric structures through a combination of hydrogen bonds and other weaker interactions.

Based on crystal structure analyses of analogous compounds such as 2-Cyano-N,N-dimethylacetamide nih.gov, (R)-2-Cyano-N-(1-phenylethyl)acetamide, and 2-cyano-N-(furan-2-ylmethyl)acetamide, it is anticipated that hydrogen bonding would be the primary driving force for dimerization.

Hydrogen Bonding:

The amide group in this compound provides a classic hydrogen bond donor (the N-H group is absent in this specific molecule, however, C-H groups can act as donors) and a hydrogen bond acceptor (the carbonyl oxygen). It is highly probable that the dominant interaction would be the formation of C—H···O hydrogen bonds. In such an arrangement, the methylene (B1212753) group (CH2) adjacent to the cyano group could act as a weak hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, leading to a centrosymmetric dimer.

Table 1: Predicted Hydrogen Bond Geometry in a Putative Dimer of this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| C—H···O | ~0.97 | ~2.4-2.6 | ~3.3-3.5 | ~150-170 |

Note: The values in this table are predictive and based on typical bond lengths and angles observed in similar structures.

Role of the Cyano Group and Phenyl Ring:

The cyano group (C≡N) is a versatile participant in non-covalent interactions. While it is a weak hydrogen bond acceptor, it can also engage in other types of interactions. The nitrogen atom of the cyano group could potentially accept a weak hydrogen bond from a C-H donor of an adjacent molecule.

Furthermore, the phenethyl group introduces the possibility of π-interactions. These could include:

π-π Stacking: The aromatic rings of two neighboring molecules could stack in a parallel or offset fashion, contributing to the stability of the dimer. The energetics of this interaction are sensitive to the relative orientation of the rings.

C—H···π Interactions: A C-H bond from one molecule can interact with the π-electron cloud of the phenyl ring of another molecule.

The interplay of these various non-covalent forces would ultimately determine the final three-dimensional arrangement of the molecules in the crystal lattice. Computational modeling, such as Density Functional Theory (DFT), would be a valuable tool to investigate the relative strengths of these potential interactions and to predict the most stable dimer configuration in the absence of experimental crystallographic data.

Advanced Synthetic Applications of 2 Cyano N Methyl N Phenethylacetamide As a Building Block

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient and atom-economical approach to chemical synthesis. Cyanoacetic acid derivatives, such as 2-cyano-N-methyl-N-phenethylacetamide, are well-established participants in a plethora of MCRs. The acidic methylene (B1212753) protons of the cyanoacetamide core can readily undergo Knoevenagel-type condensations, a key initiating step in many MCRs.

The utility of cyanoacetamides in MCRs is exemplified by their application in the Gewald three-component reaction for the synthesis of highly substituted 2-aminothiophenes. While specific examples with this compound are not detailed in the provided literature, the general reactivity of the cyanoacetamide functional group suggests its potential in similar transformations. For instance, the reaction of an aldehyde, a cyanoacetamide, and elemental sulfur in the presence of a base is a classic MCR.

Another significant MCR involving cyanoacetamide derivatives is the Hantzsch pyridine (B92270) synthesis and its variations, leading to the formation of dihydropyridine (B1217469) scaffolds, which are prevalent in many biologically active compounds. Furthermore, cyanoacetamides are employed in the synthesis of various other heterocyclic systems through MCRs, including pyrans and pyridines.

The general scheme for the participation of a cyanoacetamide in an MCR often involves the initial formation of a Knoevenagel adduct, followed by a Michael addition and subsequent cyclization. The diversity of accessible scaffolds can be further expanded by varying the other components in the reaction.

| Multi-Component Reaction | Reactants | Resulting Heterocycle |

| Gewald Reaction | Aldehyde/Ketone, Cyanoacetamide, Sulfur | 2-Aminothiophene |

| Hantzsch-type Reactions | Aldehyde, β-Ketoester, Cyanoacetamide | Dihydropyridine |

| Thorpe-Ziegler Reaction | Dinitrile (derived from cyanoacetamide) | Aminopyridine |

| Michael Addition-Cyclization | α,β-Unsaturated compound, Cyanoacetamide | Various heterocycles (e.g., Pyridones) |

Precursor for Complex Heterocyclic Systems

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of a wide array of complex heterocyclic compounds. Cyanoacetamides are recognized as versatile synthons for constructing five- and six-membered heterocyclic rings, as well as fused heterocyclic systems.

The presence of both nucleophilic (at the methylene carbon and amide nitrogen) and electrophilic (at the cyano and carbonyl carbons) centers allows for a diverse range of cyclization strategies. For example, the reaction of cyanoacetamides with various reagents can lead to the formation of pyridones, pyrazoles, thiazoles, and pyrimidines.

A notable application of cyanoacetamides is in the synthesis of pyridone derivatives. For instance, the condensation of 2-cyano-N-methylacetamide with ynones has been reported to yield N-methyl-3-cyano-2-pyridones. This reaction proceeds via a cascade cycloaddition, demonstrating a metal-free approach to C-C and C-N bond formation.

Furthermore, cyanoacetamides can be utilized in the synthesis of pyrazole (B372694) derivatives through reaction with hydrazine (B178648) derivatives. The reaction of benzylidenecyanoacetamide derivatives with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of pyrazoles. Similarly, condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) derivatives.

The versatility of cyanoacetamides as precursors for heterocyclic systems is summarized in the table below, illustrating the variety of ring systems that can be accessed from this building block.

| Starting Material(s) | Reagent(s) | Resulting Heterocycle |

| Cyanoacetamide | Ynones | Pyridone |

| Benzylidenecyanoacetamide | Hydrazine Hydrate | Pyrazole |

| Cyanoacetamide | Phenyl isothiocyanate, α-halocarbonyls | Thiazole |

| Benzylidenecyanoacetamide | Urea/Thiourea | Pyrimidine |

| Cyanoacetamide | Malononitrile, Elemental Sulfur | Thiophene |

Synthesis of Carbon-Carbon Bond Extended Structures

The active methylene group in this compound is a key feature that enables its participation in various carbon-carbon bond-forming reactions. The protons on the carbon adjacent to both the cyano and carbonyl groups are sufficiently acidic to be removed by a base, generating a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles to form new C-C bonds.

One of the most fundamental C-C bond-forming reactions involving cyanoacetamides is the Knoevenagel condensation. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond. The resulting α,β-unsaturated cyanoacrylamide can then serve as a versatile intermediate for further transformations.

Beyond the Knoevenagel condensation, the enolate derived from this compound can participate in alkylation reactions with alkyl halides. This allows for the introduction of various alkyl substituents at the α-position, leading to a wide range of substituted cyanoacetamides.

Furthermore, these activated methylene compounds can undergo Michael additions to α,β-unsaturated carbonyl compounds, another important method for C-C bond formation. This reaction leads to the formation of 1,5-dicarbonyl compounds or their equivalents, which are valuable precursors for the synthesis of cyclic systems.

The general reactivity of the active methylene group in cyanoacetamides is highlighted in the following table:

| Reaction Type | Electrophile | Product Type |

| Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated Cyanoacrylamide |

| Alkylation | Alkyl Halide | α-Substituted Cyanoacetamide |

| Michael Addition | α,β-Unsaturated Carbonyl Compound | Adduct for further cyclization |

| Acylation | Acyl Halide or Anhydride | β-Keto Cyanoacetamide |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Synthesis

The synthesis of N-substituted acetamides, including N-phenethylacetamides, has traditionally relied on conventional methods. However, the future of efficient and sustainable chemical manufacturing lies in the development of advanced catalytic systems. Research into heterogeneous catalysts, such as those based on structured silica, has shown promise for the direct amidation of carboxylic acids with amines. These catalysts offer the advantages of reusability and applicability to continuous flow processes, which are significant for industrial-scale production.

Future investigations should focus on designing and screening novel catalysts specifically tailored for the synthesis of 2-Cyano-N-methyl-N-phenethylacetamide. This could involve exploring various solid supports and active metal centers to optimize reaction conditions, enhance yields, and minimize waste. The development of such catalytic systems would represent a substantial advancement over existing synthetic routes.

Exploration of Stereoselective Synthetic Pathways

The presence of a stereocenter in the phenethyl group of this compound introduces the possibility of stereoisomers. While current synthetic methods may not be stereoselective, the development of pathways to access enantiomerically pure forms of the compound is a critical area for future research. Stereoselective synthesis is of paramount importance in medicinal chemistry, where different enantiomers of a molecule can exhibit distinct pharmacological activities.

Future work in this area could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The synthesis and characterization of individual enantiomers would be a crucial first step in evaluating their differential biological effects and potential therapeutic applications.

Investigation of Solid-State Reactivity

The physical properties of a chemical compound in its solid state, such as crystallinity and polymorphism, can significantly impact its stability, solubility, and bioavailability. The solid-state characterization of N-substituted acetamides has revealed the existence of various crystal forms, including polymorphs, solvates, and cocrystals. These different forms can exhibit unique physicochemical properties.

A thorough investigation into the solid-state chemistry of this compound is a promising and unexplored avenue. This would involve systematic screening for different solid forms and their detailed characterization using techniques such as X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis. Understanding the solid-state landscape of this compound is essential for its potential development in materials science and pharmaceuticals.

Table 1: Potential Areas of Solid-State Investigation for this compound

| Research Area | Techniques | Potential Outcomes |

| Polymorph Screening | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Identification of different crystalline forms with varying physical properties. |

| Solvate and Hydrate (B1144303) Formation | Slurry crystallization in various solvents | Discovery of new solid forms with incorporated solvent molecules, potentially altering solubility and stability. |

| Cocrystal Engineering | Grinding, solution crystallization with coformers | Creation of novel crystalline materials with tailored properties such as improved solubility or stability. |

Advanced Spectroscopic Studies for Dynamic Processes

Amide bonds are known to exhibit restricted rotation due to their partial double-bond character, leading to the existence of conformational isomers. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes, providing insights into rotational barriers and the kinetics of conformational exchange. Such studies have been instrumental in understanding the behavior of amides in various chemical and biological systems.

The application of advanced spectroscopic techniques, particularly dynamic NMR, to this compound could reveal important information about its conformational dynamics. By studying the molecule at different temperatures, it would be possible to determine the energy barriers to rotation around the amide C-N bond and the phenethyl C-N bond. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with biological targets. Methyl-based NMR techniques could be particularly useful for studying the dynamics in larger protein complexes involving this compound.

Computational Modeling of Complex Reaction Networks

Computational chemistry offers a powerful lens through which to explore the reactivity and properties of molecules. Density Functional Theory (DFT) has been successfully employed to study the synthesis and reactivity of related compounds, such as 2-cyano-N-cyclohexylacetamide. These computational approaches can provide valuable insights into reaction mechanisms, transition states, and the electronic properties of molecules.

Future research should leverage computational modeling to investigate the complex reaction networks involving this compound. This could include modeling its synthesis to identify optimal reaction conditions and potential byproducts. Furthermore, computational studies could predict its reactivity in various chemical transformations and help in the rational design of new derivatives with desired properties. The use of computational methods can significantly accelerate the discovery and development process by providing a theoretical framework to guide experimental work.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.